molecular formula C15H21NO4 B1377554 (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 631899-15-5

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No.: B1377554
CAS No.: 631899-15-5
M. Wt: 279.33 g/mol
InChI Key: YAZAEQMKZMDWPI-ZDUSSCGKSA-N
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Description

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its ability to introduce chirality into the target compounds. The presence of the benzyloxycarbonyl (Cbz) protecting group makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or catalytic hydrogenation with other metal catalysts.

    Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Free amino acid.

    Substitution: Amino acid derivatives with different protecting groups.

Scientific Research Applications

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Utilized in the study of enzyme mechanisms and protein structure.

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid involves its role as a chiral building block in organic synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can participate in further reactions, contributing to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Similar in structure but uses a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.

    (S)-2-((((Methoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Uses a methoxycarbonyl protecting group.

Uniqueness

The use of the benzyloxycarbonyl group in (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid provides unique advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive compounds where harsher conditions could lead to degradation or unwanted side reactions.

Properties

IUPAC Name

(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAEQMKZMDWPI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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